Carminomicina

Descripción general

Descripción

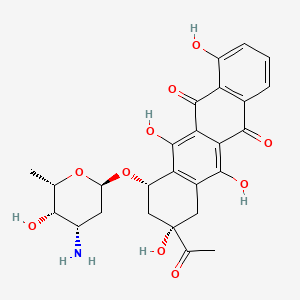

Carubicin, also known as Carminomycin, is an anthracycline . It is a microbially-derived compound . It is known for its strong antitumor activity and is commonly used to treat various leukemias and solid tumors, especially breast cancer and lung cancer .

Synthesis Analysis

The preparation of Carubicin is mainly achieved through chemical modification of the compound 1,4-dioxoanthraquinone . In the laboratory, the compound is made to possess a carboxamide group under alkaline conditions. Further synthetic steps, such as hydrogenation reduction, transform it into Carubicin .

Molecular Structure Analysis

The molecular formula of Carubicin is C26H27NO10 . The molecular weight is 513.49 g/mol . The structure of Carubicin includes quinones, anthraquinones, phenols, and polyphenols .

Chemical Reactions Analysis

Carubicin is an effective inhibitor of VHL-defective (VHL−/−) CCRCC cell proliferation . It also induces apoptosis by a mechanism independent of p53 or hypoxia-inducible factor HIF2 .

Physical And Chemical Properties Analysis

The molecular weight of Carubicin is 513.49 g/mol . The density is 1.3763 (rough estimate), and the boiling point is 599.5°C (rough estimate) . The refractive index is estimated to be 1.6000 .

Aplicaciones Científicas De Investigación

Terapia contra el cáncer: Carcinoma renal de células claras

La carminomicina se ha identificado como un inhibidor eficaz de la proliferación de células de carcinoma renal de células claras con deficiencia de VHL. Induce la apoptosis en estas células por un mecanismo independiente de p53 o del factor 2 inducible por hipoxia. La capacidad del compuesto para dirigirse al complejo de Golgi en las células cancerosas presenta una nueva estrategia terapéutica .

Quimioterapia combinada: Efectos sinérgicos con ciclofosfamida

La investigación ha demostrado que la this compound, en combinación con el agente proalquilante ciclofosfamida, exhibe fuertes efectos sinérgicos contra la leucemia L1210. Esta combinación ha dado como resultado una extensión significativa de la vida útil y un alto porcentaje de ratones curados en modelos experimentales .

Potencia farmacológica: Comparación con Adriamicina

Se ha encontrado que la this compound es aproximadamente de 10 a 20 veces más potente in vivo que la adriamicina contra la leucemia L1210 de ratón. Esto sugiere que la this compound podría ser una opción más eficaz para ciertos tipos de cáncer, ofreciendo beneficios potenciales sobre otras antraciclinas .

Investigación sobre cardiotoxicidad: Comprensión de la toxicidad de las antraciclinas

Si bien no es una aplicación directa de la this compound, su similitud estructural con la doxorrubicina (una antraciclina) permite a los investigadores estudiar los efectos cardiotóxicos y desarrollar estrategias para la protección del corazón durante el tratamiento del cáncer. Esta investigación es crucial para mejorar el perfil de seguridad de las terapias basadas en antraciclinas .

Actividad anticancerígena: Metabolitos microbianos

La this compound es un metabolito microbiano que ha demostrado actividad anticancerígena. Es citotóxico para varias líneas celulares cancerosas, incluidas las variantes resistentes a múltiples fármacos, lo cual es crítico para superar la resistencia a la quimioterapia .

Eficiencia antimetastásica: Uso combinado con antioxidantes

Los estudios han evaluado el impacto de la this compound combinada con antioxidantes en el crecimiento tumoral primario y la eficiencia antimetastásica en modelos como el carcinoma de pulmón de Lewis. Este enfoque podría conducir a nuevas estrategias terapéuticas que controlen tanto los tumores primarios como sus metástasis .

Mecanismos moleculares: Patogénesis de la toxicidad aguda y crónica

Los mecanismos moleculares de la acción de la this compound, incluida su patogénesis de la toxicidad aguda y crónica, se encuentran bajo investigación. Comprender estos mecanismos puede conducir al desarrollo de terapias dirigidas que mitiguen los efectos secundarios al mismo tiempo que mantienen la eficacia anticancerígena .

Resistencia a los fármacos: Superación de la resistencia a múltiples fármacos

La eficacia de la this compound contra las células cancerosas que expresan P-glucoproteína destaca su posible papel en la superación de la resistencia a múltiples fármacos, un desafío importante en los protocolos actuales de tratamiento del cáncer .

Mecanismo De Acción

Safety and Hazards

Carubicin should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREUEWVEMYWFFA-CSKJXFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52794-97-5 (hydrochloride) | |

| Record name | Carminomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022742 | |

| Record name | Carubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50935-04-1, 39472-31-6 | |

| Record name | Carubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50935-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carminomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carubicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050935041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7437K3983 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

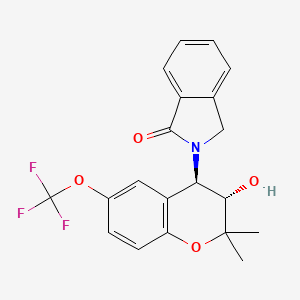

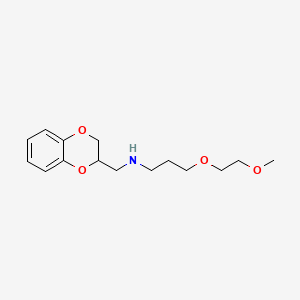

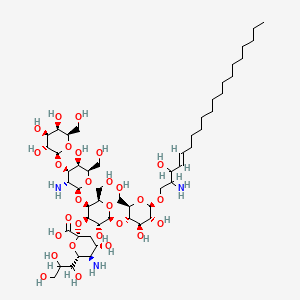

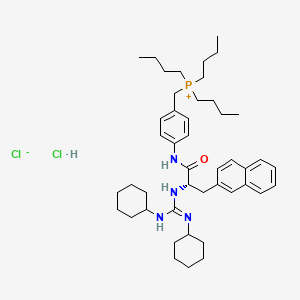

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Carminomycin?

A1: Carminomycin exerts its cytotoxic effect primarily through intercalation between DNA base pairs. This disrupts DNA structure and function, interfering with vital cellular processes like DNA replication and transcription. []

Q2: Does Carminomycin interact with other cellular targets besides DNA?

A2: While DNA is the primary target, research suggests that Carminomycin might also interact with other subcellular targets, potentially explaining the differences in its activity compared to similar anthracyclines like Adriamycin. []

Q3: How does Carminomycin induce DNA damage?

A3: Research indicates that Carminomycin can induce single-strand breaks in DNA. This effect is concentration-dependent and influenced by the duration of cell exposure. []

Q4: What is the molecular formula and weight of Carminomycin?

A4: Carminomycin has the molecular formula C26H29NO10 and a molecular weight of 511.5 g/mol.

Q5: What spectroscopic data are available for Carminomycin?

A5: Several studies utilize spectroscopic techniques for Carminomycin characterization. These include:

- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, ]

- Ultraviolet-Visible (UV-Vis) spectroscopy: Offers insights into the electronic transitions within the molecule, particularly useful for studying chromophores like those found in anthracyclines. [, , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including the arrangement of atoms and stereochemistry. Both 1H NMR and 13C NMR data are valuable for Carminomycin and its derivatives. [, ]

- Mass Spectrometry (MS): Used to determine the molecular weight and analyze fragmentation patterns, providing further structural confirmation. []

Q6: How do structural modifications of Carminomycin affect its activity?

A6: Numerous studies explore the synthesis and biological evaluation of Carminomycin derivatives. Modifications often target the sugar moiety, the C-14 position of the aglycone, or the amino group at the 3'-position. Some key observations include:

- Sugar modifications: Novel carbohydrate derivatives of 14-Hydroxycarminomycin were synthesized and found to be less toxic than Carminomycin while retaining comparable activity against multidrug-resistant cell lines. []

- N-acyl derivatives: N-acyl derivatives of Carminomycin, such as N-acetylcarminomycin, N,L-alanylcarminomycin, and N-D-phenylalanylcarminomycin, generally exhibited lower toxicity than Carminomycin. []

Q7: Does modifying the sugar moiety of Carminomycin influence its interaction with DNA?

A7: Research suggests that modifications to the sugar moiety can impact DNA binding affinity. For example, methylpiperazinyl imines of Carminomycin and Rubomycin exhibited a 2-3 fold higher binding constant compared to their parent compounds. []

Q8: What is the pharmacokinetic profile of Carminomycin?

A9: Carminomycin exhibits a two-compartment pharmacokinetic model after intravenous administration. It is metabolized primarily to 13-dihydrocarminomycin. [] A unique feature of Carminomycin compared to other anthracyclines is its satisfactory absorption from the gastrointestinal tract, making oral administration a possibility. []

Q9: How does the pharmacokinetic profile of Carminomycin compare to other anthracyclines?

A10: Unlike other anthracyclines like Adriamycin and Rubomycin, Carminomycin demonstrates significant absorption from the gastrointestinal tract, making oral administration feasible. []

Q10: What tumor models have been used to study the antitumor activity of Carminomycin?

A10: Carminomycin has demonstrated activity against various tumor models in vitro and in vivo, including:

- Mouse L1210 leukemia: Carminomycin exhibited potent in vivo activity, proving to be approximately 10- to 20-fold more potent than Adriamycin at maximum effective doses. []

- Novikoff hepatoma ascites cells: In vitro colony survival studies showed Carminomycin to be more potent than Adriamycin and Carminomycin-11-methyl ether. []

- Lymphosarcoma LIO-1: Carminomycin displayed significant antitumor activity. Its 13-cyclohexylidenhydrazone derivative (CCH) showed comparable or even greater efficacy in some cases. [, ]

- Sarcoma 180: Carminomycin showed comparable inhibitory effects to CCH when administered at equivalent doses. [, ]

Q11: What are the main toxicities associated with Carminomycin?

A11: Like other anthracyclines, Carminomycin exhibits toxicity:

- Myelosuppression: Suppression of bone marrow activity, leading to decreased blood cell counts, is a significant dose-limiting toxicity of Carminomycin. []

- Cardiotoxicity: Carminomycin can damage heart muscle cells, though some studies suggest it may be less cardiotoxic than Rubomycin and Adriamycin. []

Q12: Are there differences in toxicity between Carminomycin and its derivatives?

A12: Yes, several studies indicate that certain Carminomycin derivatives exhibit modified toxicity profiles compared to the parent compound:

- N-acyl derivatives: Generally showed lower acute toxicity in mice compared to Carminomycin. []

- 13-cyclohexylidenhydrazone (CCH): Found to be less toxic than Carminomycin in mice, both intravenously and orally. []

- 14-substituted derivatives: Toxicity varied, with some derivatives like 14-chlorcarminomycin showing lower toxicity while others were similar to Carminomycin. []

Q13: Have any drug delivery strategies been explored for Carminomycin?

A14: Yes, research explored conjugating Carminomycin to chitosan. This approach aims to improve its pharmacokinetic profile and potentially enhance its therapeutic index. []

Q14: What analytical methods are used to determine Carminomycin concentrations?

A15: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a sensitive and specific method used to quantify Carminomycin and its metabolites in biological samples. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)

![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)

![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)